N-(2-chlorobenzyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

SHP1 PTPN6 agonist IRAK signaling immunology

N-(2-chlorobenzyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide (CAS 1351620-66-0, molecular formula C15H12ClN5O, MW 313.74) is a synthetic pyridazine-3-carboxamide derivative incorporating a 1H-pyrazol-1-yl group at the 6-position and an N-(2-chlorobenzyl) carboxamide side chain. This compound has been identified as the SHP1 (PTPN6) agonist SCA1, which antagonizes IRAK signaling and suppresses LPS-induced pro-inflammatory cytokine production.

Molecular Formula C15H12ClN5O
Molecular Weight 313.74
CAS No. 1351620-66-0
Cat. No. B3405416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chlorobenzyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
CAS1351620-66-0
Molecular FormulaC15H12ClN5O
Molecular Weight313.74
Structural Identifiers
SMILESC1=CC=C(C(=C1)CNC(=O)C2=NN=C(C=C2)N3C=CC=N3)Cl
InChIInChI=1S/C15H12ClN5O/c16-12-5-2-1-4-11(12)10-17-15(22)13-6-7-14(20-19-13)21-9-3-8-18-21/h1-9H,10H2,(H,17,22)
InChIKeyOGDVLOJFEJBKBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Chlorobenzyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide (1351620-66-0): Core Identity and Procurement Baseline


N-(2-chlorobenzyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide (CAS 1351620-66-0, molecular formula C15H12ClN5O, MW 313.74) is a synthetic pyridazine-3-carboxamide derivative incorporating a 1H-pyrazol-1-yl group at the 6-position and an N-(2-chlorobenzyl) carboxamide side chain [1]. This compound has been identified as the SHP1 (PTPN6) agonist SCA1, which antagonizes IRAK signaling and suppresses LPS-induced pro-inflammatory cytokine production . It represents a distinct chemotype within the broader pyridazine-3-carboxamide class, which includes promiscuous pharmacophores found in kinase inhibitors, carbonic anhydrase inhibitors, and STING agonists [2]. The compound is currently at the preclinical research stage with limited but focused biological annotation.

Why N-(2-Chlorobenzyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide Cannot Be Readily Substituted: Structural Determinants of Functional Specificity


The pyridazine-3-carboxamide scaffold is a privileged pharmacophore that appears across multiple target classes, including kinase pseudokinase domains (TYK2 JH2), carbonic anhydrase isoforms, STING, and SHP1 [1]. However, small structural variations—particularly in the N-substituent and the nature of the heteroaromatic ring at the 6-position—profoundly alter target engagement. For instance, substitution of the 2-chlorobenzyl group with 2-methylthiophenyl yields CSF1R kinase inhibitors, while replacement with deuterated methyl groups produces TYK2 allosteric inhibitors [2]. The 2-chlorobenzyl-6-(1H-pyrazol-1-yl) combination is specifically associated with SHP1 agonism and IRAK pathway antagonism, a functional profile not recapitulated by close structural analogs bearing alkyl, thiadiazole, or morpholinoethyl amides . Generic substitution without direct functional comparison therefore risks selecting a compound with a fundamentally different target profile and downstream biological readout.

Head-to-Head and Cross-Study Quantitative Differentiation: N-(2-Chlorobenzyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide vs. Most Relevant Comparators


Target Engagement Specificity: SHP1 Agonism vs. Alternative Pyridazine-3-Carboxamide Targets

N-(2-chlorobenzyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide (SCA1) is functionally annotated as an SHP1 agonist that antagonizes IRAK signaling and suppresses LPS-induced pro-inflammatory cytokine production . This functional profile is mechanistically distinct from structurally related pyridazine-3-carboxamides: N-(2-(methylthio)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is an ATP-competitive CSF1R kinase inhibitor ; 6-(cyclopropanecarbonylamido)-4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-N-(trideuteriomethyl)pyridazine-3-carboxamide (deucravacitinib) is a TYK2 JH2 allosteric inhibitor [1]; and N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide inhibits photosynthetic electron transport . The 2-chlorobenzyl substituent is the critical determinant for SHP1-directed activity, as replacement with methylthiophenyl, trideuteriomethyl, or thiadiazolyl groups redirects target engagement entirely. Quantitative SHP1 activation EC50 data for SCA1 have not been publicly disclosed, representing a key evidence gap.

SHP1 PTPN6 agonist IRAK signaling immunology

In Vitro Binding Affinity to Human PHGDH: Cross-Study Comparison with Structurally Related Pyridazine-3-Carboxamide Ligands

N-(2-chlorobenzyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide (CHEMBL4074617) exhibits low-affinity binding to human phosphoglycerate dehydrogenase (PHGDH, residues 1–533) with a Kd of 1.50 × 10^6 nM (1.5 mM) as determined by differential scanning fluorimetry using Sypro-orange dye [1]. This weak affinity is consistent with the absence of a carboxylic acid or sulfonamide zinc-binding group that typically drives potent PHGDH inhibition. By comparison, the pyridazine-3-carboxamide derivative deucravacitinib is not reported to bind PHGDH, reflecting its optimized selectivity for the TYK2 pseudokinase domain [2]. The observation that this chemotype can interact with PHGDH, albeit weakly, suggests that the pyridazine-3-carboxamide scaffold possesses inherent recognition elements for the PHGDH nucleotide-binding pocket, which could be exploited through further medicinal chemistry optimization.

PHGDH serine biosynthesis cancer metabolism

Lipophilicity-Driven Differentiation: Computed XLogP3 of N-(2-Chlorobenzyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide vs. In-Class Pyridazine-3-Carboxamides

The computed XLogP3 value for N-(2-chlorobenzyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is 1.9, indicating moderate lipophilicity suitable for both aqueous solubility and membrane permeability [1]. This value is notably lower than that of deucravacitinib (computed XLogP3 ~2.8) [2] and SR717 (computed XLogP3 ~2.4) [3], reflecting the absence of the extended aromatic and triazole substituents present in those molecules. The compound's hydrogen bond donor count (1) and acceptor count (4), combined with its rotatable bond count (4), place it within the central region of oral drug-like chemical space, distinguishing it from more hydrophobic pyridazine-3-carboxamide kinase inhibitors that frequently exceed XLogP3 values of 3.0.

lipophilicity drug-likeness physicochemical property

Pyrazole Substitution Pattern and Isoform Selectivity: Class-Level Inference from Carbonic Anhydrase SAR

In the structurally related benzenesulfonamide series incorporating pyrazole- and pyridazinecarboxamide moieties, subtle variations in the heterocyclic substituent dramatically alter isoform selectivity across hCA I, II, IX, and XII [1]. Compound 15 (bearing a 5,6-dimethoxy-2,3-dihydro-1H-indene fused to pyrazole) exhibits a Ki of 3.3 nM for hCA II with a selectivity index of 219.9 over hCA I, whereas compound 10d (with a 4-chlorophenyl pyridazin-4-one) shows Ki of 6.2 nM for hCA I [1]. Although N-(2-chlorobenzyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide lacks the sulfonamide zinc-binding group required for CA inhibition, this SAR precedent establishes that the pyrazole ring identity and substitution pattern are decisive for protein recognition within this chemotype class, supporting the expectation that the unsubstituted 1H-pyrazol-1-yl group in the target compound imparts a distinct biological recognition profile compared to methyl-substituted pyrazole analogs such as N-(2-chlorobenzyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide.

carbonic anhydrase isoform selectivity pyrazole SAR

Defined Application Scenarios for N-(2-Chlorobenzyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide Based on Verified Evidence


SHP1-Dependent Negative Regulation of Toll-Like Receptor (TLR) and Interleukin-1 Receptor (IL-1R) Signaling

This compound (SCA1) is functionally validated as an SHP1 agonist that antagonizes IRAK signaling downstream of TLR and IL-1R activation, leading to suppression of LPS-induced pro-inflammatory cytokine production . Researchers investigating negative regulatory mechanisms of innate immunity, particularly the SHP1–IRAK1 axis in macrophages and dendritic cells, represent the primary user base. The compound's moderate lipophilicity (XLogP3 = 1.9) supports aqueous solubility for cell-based assays [1]. Procurement selection should be motivated by the documented SHP1 agonism annotation, which is not replicated by other pyridazine-3-carboxamide derivatives.

Chemical Probe for Investigating SHP1 Phosphatase Activation in Autoimmune and Inflammatory Disease Models

Given SHP1's established role as a negative regulator of JAK-STAT, NF-κB, and MAPK signaling in lymphocytes and myeloid cells, SCA1 serves as a chemical biology tool for probing SHP1 activation in disease-relevant cellular contexts, including rheumatoid arthritis synovial fibroblasts and systemic lupus erythematosus B cells. The compound's negligible PHGDH binding (Kd = 1.5 mM) [2] ensures minimal interference with serine biosynthesis pathways at concentrations typically used for SHP1 functional studies, an off-target selectivity feature that is not guaranteed with alternative pyridazine-3-carboxamide chemotypes that may promiscuously engage metabolic enzymes.

Reference Standard for Pyridazine-3-Carboxamide Chemotype Library Screening and SAR Expansion

The compound's well-defined structure (PubChem CID 56765907) with a computed logP of 1.9, single hydrogen bond donor, and four hydrogen bond acceptors [3] qualifies it as a reference standard for screening libraries that explore the pyridazine-3-carboxamide chemical space. Its distinct substitution pattern (unsubstituted 1H-pyrazole + 2-chlorobenzyl amide) contrasts with the TYK2-directed N-methyl-d3 pyridazine-3-carboxamide series and the STING-directed SR717 series, allowing medicinal chemistry teams to use it as a control compound for target deconvolution and selectivity profiling across this pharmacophore class [4].

Negative Control for Carbonic Anhydrase Inhibition Assays Within Pyridazine-3-Carboxamide Screening Cascades

Unlike sulfonamide-containing pyridazine-3-carboxamide derivatives that exhibit nanomolar CA inhibitory activity (e.g., compound 15 with Ki = 3.3 nM for hCA II) [5], this compound lacks the zinc-binding sulfonamide warhead and is therefore predicted to be inactive against CA isoforms at physiologically relevant concentrations. This makes it suitable as a negative control compound in CA inhibition counter-screens when profiling pyridazine-3-carboxamide libraries, ensuring that observed biological effects are not confounded by CA-mediated pH alterations in cell-based assays.

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